

molecular structure and conformation of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

Cat. No.: B1349971

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea**

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational properties of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** ($C_{13}H_{11}N_3O_2S$). Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.^{[1][2][3]} This document synthesizes data from crystallographic, spectroscopic, and computational studies to offer a detailed understanding of the molecule's architecture. We will explore its synthesis, elucidate its three-dimensional structure through X-ray crystallography, and detail its characterization by FT-IR, NMR, and UV-Vis spectroscopy. Furthermore, this guide delves into the molecule's conformational landscape, the critical role of intra- and intermolecular interactions, and the relationship between its structure and potential applications, particularly in drug development and chemical sensing.

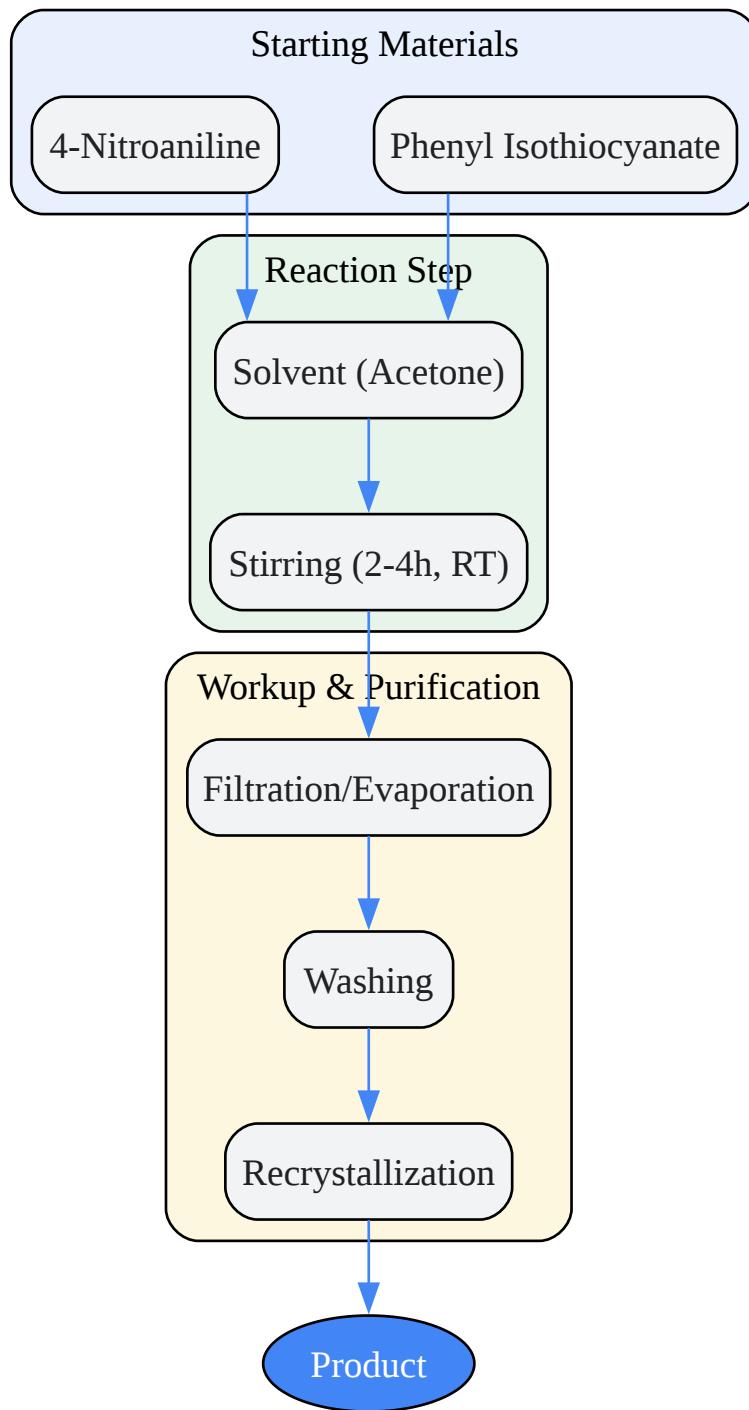
Introduction to 1-(4-Nitrophenyl)-3-phenyl-2-thiourea

1-(4-Nitrophenyl)-3-phenyl-2-thiourea is an unsymmetrical diarylthiourea featuring a central thiocarbonyl group flanked by a phenyl and a 4-nitrophenyl substituent. Its molecular weight is 273.32 g/mol.^[4] The presence of the electron-withdrawing nitro group on one phenyl ring and the versatile hydrogen-bonding capabilities of the thiourea moiety ($-\text{NH}-\text{C}(=\text{S})-\text{NH}-$) impart

unique electronic and structural characteristics. These features make it a subject of significant interest for various applications, including as an enzyme inhibitor, an antimicrobial agent, and a colorimetric sensor for anions.^{[5][6][7]} Understanding its precise molecular structure and preferred conformation is paramount to explaining its reactivity, biological activity, and utility in supramolecular chemistry.

Synthesis and Characterization

The synthesis of unsymmetrical thioureas like **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** is typically achieved through a straightforward nucleophilic addition reaction. The most common and efficient method involves the reaction of an amine with an isothiocyanate.


General Synthesis Protocol

A reliable method for synthesizing the title compound is the reaction of 4-nitroaniline with phenyl isothiocyanate in a suitable solvent, such as acetone or ethanol.

Experimental Protocol: Synthesis of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea**

- **Reactant Preparation:** Dissolve 1.0 equivalent of 4-nitroaniline in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** To the stirring solution, add 1.0 equivalent of phenyl isothiocyanate dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, the product often precipitates from the solution. The precipitate is collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
- **Purification:** The crude product is washed with a cold solvent (e.g., diethyl ether or a hexane/ethanol mixture) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.

- Characterization: The final product's identity and purity are confirmed using techniques such as melting point determination, FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea**.

Molecular Structure Elucidation

The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions are determined using a combination of X-ray crystallography and various spectroscopic methods.

X-ray Crystallography Insights

While the specific crystal structure for **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** is not readily available in the searched literature, extensive studies on closely related N,N'- diarylthioureas provide a robust model for its solid-state structure.[8][9]

- **Thiourea Core:** The central C=S bond is expected to have a length of approximately 1.69-1.71 Å, which is intermediate between a pure double and single bond, indicating some delocalization of pi-electrons across the N-C-N system.[8][10] The C-N bond lengths are typically in the range of 1.34-1.36 Å.[8]
- **Conformation:** Diarylthioureas often adopt a trans-cis or trans-trans conformation with respect to the orientation of the phenyl rings relative to the C=S bond. The steric hindrance between the aromatic rings and the sulfur atom influences the dihedral angles. The phenyl and 4-nitrophenyl rings are twisted with respect to the plane of the thiourea backbone.[11]
- **Hydrogen Bonding:** A defining feature of thiourea crystal structures is extensive hydrogen bonding. Molecules are often linked into dimers or chains through intermolecular N-H···S hydrogen bonds.[12][13] Additionally, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming N-H···O interactions, which can compete with the N-H···S synthon and influence the overall crystal packing.[11]

Caption: Intermolecular forces governing the crystal packing of aryl thioureas. (Note: Image is illustrative).

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Vibrational Mode	Typical Wavenumber (cm ⁻¹)	Description
N-H Stretching	3100 - 3400	Broad peaks indicating hydrogen-bonded N-H groups. [14] [15]
C-H Stretching (Aromatic)	3000 - 3100	Sharp peaks characteristic of aromatic C-H bonds.
C=N + C=C Stretching	1500 - 1600	Bands associated with the thiourea backbone and aromatic rings.
NO ₂ Asymmetric Stretch	1500 - 1550	A strong, characteristic absorption for the nitro group. [16]
NO ₂ Symmetric Stretch	1330 - 1370	Another strong absorption for the nitro group. [16]
C-N Stretching	1250 - 1350	Vibrations of the C-N bonds within the thiourea moiety. [14]
C=S Stretching	700 - 850	The thioamide "thumbprint" region; can be mixed with other modes. [14] [17]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy confirms the carbon-hydrogen framework of the molecule.

- ¹H NMR:
 - N-H Protons: Two distinct signals for the two N-H protons are expected, typically appearing as broad singlets in the downfield region (δ 8.0-11.0 ppm), with their exact chemical shift being sensitive to solvent and concentration due to hydrogen bonding.[\[18\]](#)
 - Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded (δ ~8.2-8.4 ppm), while the

protons meta will be further upfield. The protons of the unsubstituted phenyl ring will appear as a multiplet in the typical aromatic region (δ ~7.2-7.6 ppm).[19]

- ^{13}C NMR:
 - C=S Carbon: The thiocarbonyl carbon is highly deshielded and typically appears around δ 180-185 ppm.[20]
 - Aromatic Carbons: The spectrum will show distinct signals for the six carbons of the phenyl ring and the four unique carbons of the 4-nitrophenyl ring. The carbon attached to the nitro group (C-NO₂) will be significantly downfield.

3.2.3. UV-Visible Spectroscopy The UV-Vis spectrum reveals the electronic transitions within the molecule. In a solvent like ethanol or DMSO, **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** is expected to show strong absorption bands.

- A prominent absorption peak is often observed in the 350-400 nm range.[5] This band is largely attributed to an intramolecular charge transfer (ICT) transition from the phenylamino-thiocarbonyl portion (donor) to the nitrophenyl moiety (acceptor).[5][21] The deprotonation of the N-H protons upon addition of a base or a strongly interacting anion can cause a significant red shift (bathochromic shift) of this band, leading to a visible color change, which is the basis for its use as a colorimetric sensor.[5]

Conformational Analysis and Computational Studies

The biological activity and chemical reactivity of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** are intrinsically linked to its three-dimensional conformation. Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational energy landscape.[22][23]

- **Rotational Isomers:** The molecule's flexibility arises primarily from rotation around the two C(aryl)-N bonds and the two N-C(S) bonds. The planarity of the thiourea unit (S=C-N1-N2) is generally maintained to maximize π -conjugation.
- **Energetically Preferred Conformation:** Computational studies on similar structures suggest that the most stable conformation involves a specific orientation of the two phenyl rings relative to the central thiourea plane. This orientation minimizes steric repulsion while

allowing for favorable intramolecular interactions, such as weak C-H…S or C-H…O hydrogen bonds.[22]

- **Influence of the Nitro Group:** The electron-withdrawing nitro group significantly impacts the molecule's electronic properties. It increases the acidity of the N-H protons, making them better hydrogen bond donors.[5] This enhanced acidity is crucial for applications in anion recognition and catalysis.

Structure-Property Relationships and Applications

The unique structural features of **1-(4-Nitrophenyl)-3-phenyl-2-thiourea** give rise to a range of valuable properties and applications.

- **Biological Activity:** Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][24] The activity is often attributed to their ability to chelate metal ions essential for enzyme function or to interact with biological macromolecules through hydrogen bonding. The specific combination of the phenyl and nitrophenyl groups can modulate this activity. For instance, related nitrophenyl thiourea derivatives have shown potent inhibitory activity against enzymes like DNA gyrase.[6]
- **Anion Sensing:** The acidic N-H protons of the thiourea moiety, enhanced by the 4-nitro group, can form strong hydrogen bonds with anions like fluoride (F^-), acetate (AcO^-), and sulfate (SO_4^{2-}).[5] This interaction perturbs the intramolecular charge transfer system, resulting in a change in the UV-Vis absorption spectrum and often a distinct color change visible to the naked eye. This makes the compound a candidate for use as a colorimetric chemosensor.[5][21]
- **Corrosion Inhibition:** Phenylthiourea derivatives have been investigated as corrosion inhibitors, a property attributed to their ability to adsorb onto metal surfaces through the sulfur and nitrogen atoms, forming a protective layer.[1]

Conclusion

1-(4-Nitrophenyl)-3-phenyl-2-thiourea is a molecule of significant scientific interest, possessing a well-defined structure governed by the interplay of its thiourea core, aromatic substituents, and a network of non-covalent interactions. Its synthesis is straightforward, and its

structure can be comprehensively characterized by a suite of standard analytical techniques. The presence of the electron-withdrawing nitro group and the hydrogen-bonding thiourea moiety are key to its properties, enabling a range of potential applications from medicinal chemistry to the development of advanced chemical sensors. The insights provided in this guide serve as a foundational resource for researchers and professionals engaged in the design and application of novel thiourea-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review mdpi.com
- 4. scbt.com [scbt.com]
- 5. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate - PMC pmc.ncbi.nlm.nih.gov
- 6. mdpi.com [mdpi.com]
- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC pmc.ncbi.nlm.nih.gov
- 8. Crystal structures of three N,N,N'-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC pmc.ncbi.nlm.nih.gov
- 9. Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO₂ - PMC pmc.ncbi.nlm.nih.gov
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. N,N-Diethyl-N'-phenylacetylthiourea - PMC pmc.ncbi.nlm.nih.gov
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]
- 16. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]
- 18. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 19. [rsc.org](https://www.rsc.org) [rsc.org]
- 20. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) ^{13}C NMR spectrum [chemicalbook.com]
- 21. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 22. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 23. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [molecular structure and conformation of 1-(4-Nitrophenyl)-3-phenyl-2-thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349971#molecular-structure-and-conformation-of-1-4-nitrophenyl-3-phenyl-2-thiourea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com